molecular formula C10H14OS B13079640 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol

1-(2-Methoxy-5-methylphenyl)ethane-1-thiol

Cat. No.: B13079640
M. Wt: 182.28 g/mol
InChI Key: JIZBZLVJMBITND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-methylphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol typically involves the reaction of 2-methoxy-5-methylphenylacetic acid with thiolating agents under controlled conditions. One common method is the reduction of the corresponding sulfoxide or sulfone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or the use of high-pressure reactors to ensure efficient conversion and high yield. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired purity and quantity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as LiAlH4.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)ethane-1-thiol
  • 1-(2-Methylphenyl)ethane-1-thiol
  • 1-(2-Methoxy-5-chlorophenyl)ethane-1-thiol

Comparison: 1-(2-Methoxy-5-methylphenyl)ethane-1-thiol is unique due to the presence of both methoxy and methyl substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific biological activities, compared to its analogs.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)ethanethiol

InChI

InChI=1S/C10H14OS/c1-7-4-5-10(11-3)9(6-7)8(2)12/h4-6,8,12H,1-3H3

InChI Key

JIZBZLVJMBITND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.